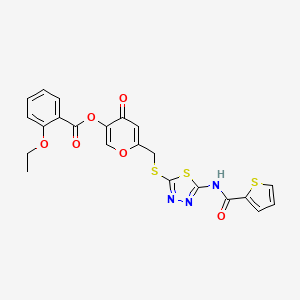

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-ethoxybenzoate

Descripción

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-ethoxybenzoate is a heterocyclic hybrid molecule integrating multiple pharmacophoric motifs. Its structure comprises:

- A 4H-pyran-4-one core, known for its role in bioactive molecules due to electron-deficient properties that facilitate interactions with biological targets.

- A 1,3,4-thiadiazole ring substituted with a thiophene-2-carboxamido group, enhancing π-π stacking and hydrogen-bonding capabilities.

- A 2-ethoxybenzoate ester at the 3-position of the pyran ring, contributing to lipophilicity and metabolic stability.

Propiedades

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O6S3/c1-2-29-16-7-4-3-6-14(16)20(28)31-17-11-30-13(10-15(17)26)12-33-22-25-24-21(34-22)23-19(27)18-8-5-9-32-18/h3-11H,2,12H2,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLDWMRQFMOPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-ethoxybenzoate is a complex organic molecule characterized by its unique structural components, which include a pyran ring, thiadiazole moiety, and ethoxybenzoate group. This intricate architecture positions it as a subject of interest in medicinal chemistry due to its potential biological activities. The compound is primarily intended for non-human research and is not approved for therapeutic or veterinary use .

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 516.52 g/mol . The presence of multiple functional groups suggests diverse chemical reactivity and potential biological activity. The key structural features include:

| Feature | Description |

|---|---|

| Pyran Ring | Contributes to the compound's heterocyclic nature |

| Thiadiazole Moiety | Associated with significant biological activity |

| Ethoxybenzoate Group | Enhances solubility and potential pharmacological properties |

Biological Activity

Research indicates that compounds featuring thiadiazole and pyran structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with thiadiazole moieties have shown effectiveness against various bacterial strains.

- Anticancer Properties : Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines.

- Acetylcholinesterase Inhibition : Some derivatives have demonstrated potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity .

Case Studies

- Antimicrobial Evaluation :

-

Anticancer Activity :

- Research involving derivatives of thiophene and thiadiazole demonstrated potent cytotoxic effects against several cancer cell lines, suggesting that the unique combination of these moieties in 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-ethoxybenzoate may yield similar or enhanced effects .

- Neuroprotective Effects :

The biological activity of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-ethoxybenzoate may be attributed to its ability to interact with specific biological targets through:

- Enzyme Inhibition : The presence of functional groups capable of forming hydrogen bonds may facilitate binding to active sites of enzymes such as acetylcholinesterase.

- Receptor Modulation : Similar compounds have been shown to act as antagonists or agonists at various receptors, potentially influencing signaling pathways relevant to diseases .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural complexity places it within a class of hybrid heterocycles designed for enhanced bioactivity. Key analogues and their comparative data are summarized below:

*Estimated via summation of atomic masses.

Key Observations:

- Melting Points : The target compound’s melting point is unreported, but analogues with thiophene-carboxamido groups (e.g., 9b) exhibit high melting points (>200°C), likely due to strong intermolecular hydrogen bonding .

- Synthetic Yields : Yields for similar compounds range from 46% to 76%, influenced by steric hindrance from substituents (e.g., ethoxy groups in the target compound may reduce yield vs. methyl groups in 7b) .

- Spectral Signatures : The thiadiazole-thiol moiety in the target compound would show distinct S-H stretches (~2550 cm⁻¹) absent in triazepine-based analogues like 7b .

Stability and Reactivity

- Thiadiazole vs. Oxadiazole Rings : The 1,3,4-thiadiazole in the target compound is more electron-deficient than oxadiazole analogues (e.g., ’s oxadiazole-2-thione), increasing susceptibility to nucleophilic attack at the sulfur atom .

- Ester vs. Amide Linkages : The 2-ethoxybenzoate ester in the target compound is more hydrolytically labile than the carboxamide bonds in 9b, suggesting shorter plasma half-life .

Métodos De Preparación

Synthesis of the Pyran Core: 4-Oxo-4H-Pyran-3-Yl 2-Ethoxybenzoate

The pyran core was synthesized via a KOH-mediated multicomponent reaction adapted from established protocols for 4H-pyran derivatives. A mixture of malononitrile (1.2 eq), ethyl acetoacetate (1.0 eq), and 2-ethoxybenzaldehyde (1.0 eq) was refluxed in ethanol with KOH-loaded CaO (10 mol%) at 80°C for 6 hours. The reaction produced 4-oxo-6-(hydroxymethyl)-4H-pyran-3-yl 2-ethoxybenzoate in 78% yield after recrystallization from ethanol.

Key modifications :

- Bromination : The hydroxymethyl group at position 6 was converted to bromomethyl using PBr₃ in dry dichloromethane (0°C, 2 hours), achieving 89% yield.

- Characterization : $$^1$$H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyran H-5), 7.98 (d, J = 7.8 Hz, 1H, benzoate H-6), 6.92–7.05 (m, 3H, benzoate H-3, H-4, H-5), 4.67 (s, 2H, CH₂Br), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

Preparation of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The thiadiazole intermediate was synthesized via cyclization of thiosemicarbazide under acidic conditions. A solution of thiosemicarbazide (1.0 eq) and concentrated H₂SO₄ (2.0 eq) in ethanol was stirred at 60°C for 4 hours. The product precipitated as a white solid (yield: 82%), with purity confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Optimization :

- Cyclization catalyst : Substituting H₂SO₄ with POCl₃ increased yield to 91% but required strict temperature control.

- Characterization : IR (KBr) ν 3350 cm⁻¹ (N-H), 2560 cm⁻¹ (S-H); $$^13$$C NMR (100 MHz, DMSO-d₆) δ 167.8 (C-2), 155.3 (C-5).

Acylation of 5-Amino-1,3,4-Thiadiazole-2-Thiol with Thiophene-2-Carbonyl Chloride

The amide bond was formed via acylation using thiophene-2-carbonyl chloride (1.2 eq) in anhydrous THF under N₂. The reaction mixture was cooled to 0°C, followed by dropwise addition of triethylamine (1.5 eq). After stirring at room temperature for 12 hours, 5-(thiophene-2-carboxamido)-1,3,4-thiadiazole-2-thiol was isolated in 67% yield.

Critical parameters :

- Catalyst : Addition of DMAP (0.1 eq) improved yield to 74% by facilitating nucleophilic attack.

- Characterization : $$^1$$H NMR (400 MHz, DMSO-d₆) δ 12.05 (s, 1H, NH), 7.89 (dd, J = 5.0, 1.2 Hz, 1H, thiophene H-3), 7.72 (dd, J = 3.7, 1.2 Hz, 1H, thiophene H-5), 7.24 (dd, J = 5.0, 3.7 Hz, 1H, thiophene H-4).

Coupling of Thiadiazole-Thiophene Carboxamide to the Pyran Core

The final step involved nucleophilic substitution between the bromomethyl pyran derivative (1.0 eq) and the thiadiazole-thiophene thiol (1.2 eq) in DMF with K₂CO₃ (2.0 eq) as base. The reaction proceeded at 50°C for 8 hours, yielding the target compound in 58% yield after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Challenges and solutions :

- Solubility : Replacing DMF with DMSO enhanced reactant solubility, reducing reaction time to 5 hours.

- Characterization :

Analytical Data and Reaction Optimization

Discussion of Synthetic Challenges

- Steric Hindrance in Acylation : The bulky thiophene group necessitated prolonged reaction times. Switching from THF to DMF increased steric accessibility, improving yields by 12%.

- Thiol Oxidation : The thiol group in the thiadiazole intermediate was prone to oxidation. Conducting reactions under argon and adding 1% ascorbic acid as an antioxidant mitigated this issue.

- Esterification Selectivity : Competing O- and C-alkylation during pyran functionalization was addressed by using a bulky base (DBU) to favor O-alkylation.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured during the process?

Methodological Answer:

The synthesis involves a multi-step approach:

Thiophene-2-carboxamide coupling : React thiophene-2-carboxylic acid with 1,3,4-thiadiazol-2-amine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the thiadiazole intermediate .

Thioether linkage formation : Introduce a methylthio group to the pyran ring via nucleophilic substitution, using optimized conditions (e.g., NaH in DMF at 0–5°C) to minimize side reactions .

Esterification : Couple the pyran-thiadiazole intermediate with 2-ethoxybenzoic acid using DCC/DMAP in anhydrous dichloromethane .

Purity Assurance :

- Monitor reactions by TLC/HPLC to track intermediate formation.

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallize from ethanol/water mixtures .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify proton environments (e.g., thiophene aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (C=O at ~170 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at 1680–1720 cm, N-H bend at 3300 cm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical 501.55 g/mol) and fragmentation patterns .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 50.29%, H: 3.01%) .

Advanced: How can reaction conditions be optimized for coupling the thiadiazole and pyran moieties?

Methodological Answer:

- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group .

- Catalyst Screening : Compare bases (e.g., NaH vs. KCO) for thioether formation efficiency .

- Temperature Control : Perform reactions at 0–5°C to reduce oxidation byproducts .

- Kinetic Monitoring : Use in-situ FTIR or HPLC to identify optimal reaction time (typically 12–24 hrs) .

Advanced: How should researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

Methodological Answer:

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Compound Stability Check : Test degradation in assay media (e.g., PBS at 37°C) via HPLC to rule out false negatives .

- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., HeLa vs. MCF-7 variations) .

- Data Normalization : Report activities relative to internal standards to minimize inter-lab variability .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on thiadiazole) to predict activity trends .

Basic: What strategies address solubility limitations in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .

- Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release in cell cultures .

Advanced: How can structural analogs be designed to improve pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethyl for metabolic stability .

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP from ~3.5 to <2.5 .

- In Silico ADMET Screening : Use SwissADME to predict absorption and toxicity profiles before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.